Lovastatin

Übersicht

Beschreibung

Lovastatin is a statin medication primarily used to treat high blood cholesterol and reduce the risk of cardiovascular disease. It is a fungal metabolite derived synthetically from a fermentation product of Aspergillus terreus. This compound works by inhibiting the enzyme hydroxymethylglutaryl-coenzyme A reductase, which plays a crucial role in the production of cholesterol in the liver .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Lovastatin wird durch verschiedene Fermentationsstrategien hergestellt, darunter Oberflächenfermentation, Feststoff-Fermentation und Submersfermentation. Für die großtechnische kommerzielle Produktion wird die Submersfermentation üblicherweise im Batch- und Fed-Batch-Modus eingesetzt . Der Prozess beinhaltet die Verwendung einer Nährstoffbrühe, um die Produktion von this compound zu fördern.

Industrielle Produktionsverfahren: In industriellen Umgebungen wird this compound unter Verwendung von Submersfermentation mit Aspergillus terreus-Stämmen hergestellt. Der Fermentationsprozess wird optimiert, um die Ausbeute an this compound zu erhöhen, indem Parameter wie pH-Wert, Temperatur und Nährstoffkonzentration angepasst werden .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Lovastatin durchläuft verschiedene chemische Reaktionen, darunter Hydrolyse, Oxidation und Reduktion. Es ist ein Lakton, das in vivo leicht zum entsprechenden β-Hydroxyacid hydrolysiert wird .

Häufige Reagenzien und Bedingungen:

Oxidation und Reduktion: Spezifische Reagenzien und Bedingungen für Oxidations- und Reduktionsreaktionen von this compound sind nicht umfassend dokumentiert, aber diese Reaktionen sind typisch für viele organische Verbindungen.

Hauptprodukte, die gebildet werden: Das Hauptprodukt, das durch Hydrolyse von this compound gebildet wird, ist this compound-Hydroxyacid .

Wissenschaftliche Forschungsanwendungen

Cardiovascular Applications

Primary Prevention of Cardiovascular Events

Lovastatin is indicated for the primary prevention of acute coronary events in individuals with average cholesterol levels. The landmark AFCAPS/TexCAPS study demonstrated that this compound significantly reduced the risk of first heart attacks by 36% in healthy adults with normal to near-normal cholesterol levels. Participants in this trial experienced a reduction in total cholesterol by 18.4%, LDL cholesterol by 25%, and triglycerides by 15%, while HDL cholesterol increased by 6% .

Secondary Prevention

This compound is also effective in secondary prevention strategies for patients with established coronary heart disease. It reduces the risk of myocardial infarction, unstable angina, and the need for coronary revascularization procedures . Clinical trials have shown that this compound therapy results in a significant decrease in cardiovascular events among patients with elevated cholesterol levels .

Cancer Research Applications

Recent studies have explored the potential anticancer effects of this compound. Research indicates that this compound may induce apoptosis (programmed cell death) in various cancer cell lines, including breast cancer cells. It has been shown to inhibit histone deacetylase activity, which may contribute to its anticancer properties . These findings suggest that this compound could play a role in chemoprevention or adjunctive therapy for certain malignancies.

Summary of Clinical Findings

The following table summarizes key clinical findings related to this compound's applications:

| Study/Trial | Population | Findings |

|---|---|---|

| AFCAPS/TexCAPS | Healthy adults | 36% reduction in first cardiac events; total cholesterol reduced by 18.4% |

| Secondary Prevention Trials | Patients with coronary disease | Significant reduction in myocardial infarction and need for revascularization |

| Cancer Studies | Various cancer cell lines | Induction of apoptosis; inhibition of histone deacetylase activity |

Wirkmechanismus

Lovastatin exerts its effects by competitively inhibiting the enzyme hydroxymethylglutaryl-coenzyme A reductase. This enzyme catalyzes the conversion of hydroxymethylglutaryl-coenzyme A to mevalonate, an early rate-limiting step in cholesterol biosynthesis . By inhibiting this enzyme, this compound reduces the production of cholesterol in the liver, leading to lower levels of low-density lipoprotein cholesterol in the blood .

Vergleich Mit ähnlichen Verbindungen

Lovastatin gehört zur Klasse der Statin-Medikamente, zu denen auch andere Verbindungen wie Atorvastatin, Simvastatin, Pravastatin, Rosuvastatin und Fluvastatin gehören . Obwohl alle Statine wirken, indem sie Hydroxymethylglutaryl-Coenzym A-Reduktase hemmen, unterscheiden sie sich in ihrer chemischen Struktur, Potenz und pharmakokinetischen Eigenschaften . Zum Beispiel:

Atorvastatin: Bekannt für seine hohe Potenz und lange Halbwertszeit.

Simvastatin: Ein semisyntetisches Derivat von this compound mit ähnlichen Eigenschaften.

Pravastatin: Weniger lipophil und hat weniger Arzneimittelwechselwirkungen.

Rosuvastatin: Sehr potent mit einer langen Halbwertszeit.

Fluvastatin: Weniger potent, aber gut verträglich.

This compound ist einzigartig, da es eines der ersten entdeckten Statine ist und aus einem natürlichen Fermentationsprozess gewonnen wird .

Biologische Aktivität

Lovastatin, a member of the statin class of drugs, is primarily known for its cholesterol-lowering effects. It functions as an inhibitor of HMG-CoA reductase, an enzyme critical in the biosynthesis of cholesterol. Beyond its lipid-lowering capabilities, recent research has highlighted its diverse biological activities, particularly in cancer treatment and anti-inflammatory effects. This article delves into the biological activity of this compound, supported by data tables and case studies.

This compound acts by competitively inhibiting HMG-CoA reductase, leading to decreased cholesterol synthesis in the liver. This inhibition results in:

- Increased LDL Receptor Activity : Lower hepatic cholesterol levels stimulate the upregulation of LDL receptors, enhancing the clearance of LDL from circulation.

- Reduction in Plasma Lipids : Clinical studies have shown significant reductions in total cholesterol and LDL levels within weeks of initiation .

Table 1: Summary of this compound's Mechanism

| Mechanism | Description |

|---|---|

| HMG-CoA Reductase Inhibition | Decreases cholesterol synthesis |

| LDL Receptor Upregulation | Increases hepatic uptake of LDL |

| VLDL Synthesis Inhibition | Reduces production of very low-density lipoprotein (VLDL) |

Anti-Cancer Effects

Recent studies suggest that this compound possesses significant anti-cancer properties. It has been shown to induce apoptosis (programmed cell death) and inhibit cell proliferation across various cancer types.

- Breast Cancer : this compound has been reported to enhance sensitivity to chemotherapeutic agents and reduce cell viability in breast cancer models .

- Liver Cancer : Research indicates that this compound can inhibit tumor growth and enhance apoptosis in hepatocellular carcinoma .

- Mechanisms : The anti-cancer effects are attributed to the modulation of signaling pathways involved in cell cycle regulation and apoptosis induction .

Table 2: Summary of Anti-Cancer Effects

| Cancer Type | Effect | Mechanism |

|---|---|---|

| Breast Cancer | Reduced cell viability | Induction of apoptosis |

| Hepatocellular | Inhibition of tumor growth | Regulation of cell signaling pathways |

| Colon Cancer | Enhanced sensitivity to drugs | Apoptosis and cell cycle arrest |

Neuroprotective and Anti-Inflammatory Properties

This compound also exhibits neuroprotective effects and has been studied for its potential role in neurodegenerative diseases. It appears to modulate inflammatory responses, which may be beneficial in conditions like Alzheimer's disease.

- Neuroprotection : this compound has shown promise in protecting neuronal cells from oxidative stress and apoptosis .

- Anti-inflammatory Action : Evidence suggests that this compound can reduce inflammatory markers, potentially aiding in conditions characterized by chronic inflammation .

Case Study: Expanded Clinical Evaluation of this compound (EXCEL)

The EXCEL study evaluated the efficacy and tolerability of this compound over 48 weeks among 8,245 patients with hypercholesterolemia. Key findings included:

- LDL Reduction : A dose-dependent decrease in LDL cholesterol levels ranging from 24% to 40% was observed .

- Safety Profile : this compound was generally well tolerated, with adverse events being rare; only a small percentage experienced myopathy or liver enzyme elevations .

Table 3: EXCEL Study Results

| Parameter | This compound Group (n=8,245) | Placebo Group (n=8,245) |

|---|---|---|

| LDL Reduction | 24% - 40% | N/A |

| Triglyceride Reduction | 10% - 19% | N/A |

| HDL Increase | 6.6% - 9.5% | N/A |

| Adverse Events | Rare (<5%) | N/A |

Q & A

Basic Research Questions

Q. What experimental designs are effective for optimizing lovastatin production in solid-state fermentation?

- Methodological Answer : Plackett-Burman and Box-Behnken response surface methodology (RSM) are robust for screening and optimizing nutrient parameters. For example, malt extract, dextrose, MnSO₄·H₂O, and MgSO₄·7H₂O were identified as critical variables using Plackett-Burman design, with further RSM optimization revealing non-linear interactions (e.g., reduced malt extract and increased MnSO₄ enhanced yield). Contradictory findings (e.g., negative vs. positive effects of MgSO₄) highlight the need for context-specific validation .

- Data Interpretation : Prioritize variables with high coefficients in regression models and validate predictions via central composite designs (Table 5 in ).

Q. How can this compound be quantified in biological matrices, and what validation parameters are critical?

- Methodological Answer : Use LC-MS/MS for sensitivity (linear range: 0.121–35.637 ng/mL) and specificity. Key validation steps include:

- Matrix effect assessment : ≤2.74% interference (e.g., plasma proteins) .

- Stability testing : Evaluate freeze-thaw cycles, autosampler stability, and inter-conversion between this compound and its hydroxy acid form .

Q. What are the key considerations in designing clinical trials to assess this compound’s efficacy in primary prevention?

- Methodological Answer :

- Cohort stratification : Include participants with average LDL-C but low HDL-C (e.g., AFCAPS/TexCAPS: LDL-C ~150 mg/dL, HDL-C <40 mg/dL) .

- Endpoints : Composite outcomes (e.g., first acute coronary event, revascularization) reduce variability .

- Dosage protocols : Titrate from 20 mg to 40 mg daily, monitoring LDL-C reductions (~25%) and HDL-C increases (~6%) .

Advanced Research Questions

Q. How can computational models predict the impact of carbon sources on this compound yield in continuous bioreactors?

- Methodological Answer : Dynamic simulation models (e.g., KT-Biologics I) correlate lactose concentration with this compound synthesis. A 25% increase in lactose led to a 16% yield improvement, but excess substrate caused inhibition. Validate models against experimental data (e.g., batch fermentation kinetics) and integrate Monod equations for microbial growth .

- Contradiction Resolution : While nitrogen sources indirectly affect yield via biomass, carbon remains the primary driver—highlighting the need for substrate-gradient experiments .

Q. How do statistical approaches resolve contradictions in nutrient effects on this compound biosynthesis?

- Methodological Answer : Contradictory findings (e.g., MgSO₄’s dual role in vs. 7) require:

- Sensitivity analysis : Use ANOVA to rank variable contributions (e.g., MgSO₄’s p-value in RSM models) .

- Interaction mapping : Surface plots (Figure 1 in ) reveal synergistic/antagonistic effects (e.g., malt extract and MnSO₄).

- Recommendation : Replicate experiments at extreme factor levels (e.g., malt extract at -α/+α) to test robustness .

Q. What structural modifications improve this compound’s pharmacokinetics, and how are they evaluated?

- Methodological Answer : Dimerization alters metabolism and bioavailability. Key steps:

- Synthesis : Characterize dimer purity via HPLC-MS and NMR .

- In vitro assays : Compare HMG-CoA reductase inhibition (IC₅₀) between monomer and dimer .

- In vivo testing : Monitor plasma half-life and hepatic uptake in rodent models .

- Challenge : Balance lipophilicity (enhanced absorption) vs. solubility (reduced crystallization) .

Q. Methodological Resources

Eigenschaften

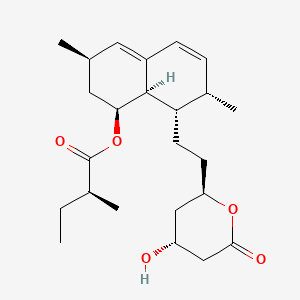

IUPAC Name |

[(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H36O5/c1-5-15(3)24(27)29-21-11-14(2)10-17-7-6-16(4)20(23(17)21)9-8-19-12-18(25)13-22(26)28-19/h6-7,10,14-16,18-21,23,25H,5,8-9,11-13H2,1-4H3/t14-,15-,16-,18+,19+,20-,21-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCZOHLXUXFIOCF-BXMDZJJMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@@H]3C[C@H](CC(=O)O3)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H36O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5020784 | |

| Record name | Lovastatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5020784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Lovastatin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014372 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

In water, 0.4X10-3 mg/mL at 25 °C, Insoluble in water, Solubility at 25 °C (mg/mL): acetone 47, acetonitrile 28, n-butanol 7, iso-butanol 14, chloroform 350, N,N-dimethylformamide 90, ethanol 16, methanol 28, n-octanol 2, n-propanol 11, iso-propanol 20, Practically insoluble in hexane, Very soluble in chloroform; soluble in dimethyl formamide; slightly soluble in acetone, ethanol, 2.43e-02 g/L | |

| Record name | Lovastatin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00227 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Lovastatin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6534 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Lovastatin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014372 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Lovastatin is a lactone which is readily hydrolyzed _in vivo_ to the corresponding β-hydroxyacid and strong inhibitor of HMG-CoA reductase, a hepatic microsomal enzyme which catalyzes the conversion of HMG-CoA (3-hydroxy-3-methylglutaryl-coenzyme A ) to mevalonate, an early rate-limiting step in cholesterol biosynthesis. At therapeutic lovastatin doses, HMG-CoA reductase is not completely blocked, thereby allowing biologically necessary amounts of mevalonate to be available. Because the conversion of HMG-CoA to mevalonate is an early step in the biosynthetic pathway for cholesterol, therapy with lovastatin would not be expected to cause an accumulation of potentially toxic sterols. Lovastatin acts primarily in the liver, where decreased hepatic cholesterol concentrations stimulate the upregulation of hepatic low density lipoprotein (LDL) receptors which increase hepatic uptake of LDL. Lovastatin also inhibits hepatic synthesis of very low density lipoprotein (VLDL). The overall effect is a decrease in plasma LDL and VLDL and a significant reduction in the risk of development of CVD and all-cause mortality. A significant effect on LDL-C reduction was seen within 2 weeks of initiation of lovastatin, and the maximum therapeutic response occurred within 4-6 weeks. The response was maintained during continuation of therapy. Single daily doses given in the evening were more effective than the same dose given in the morning, perhaps because cholesterol is synthesized mainly at night. When therapy with lovastatin is stopped, total cholesterol has been shown to return to pre-treatment levels. In vitro and in vivo animal studies also demonstrate that lovastatin exerts vasculoprotective effects independent of its lipid-lowering properties, also known as the pleiotropic effects of statins. This includes improvement in endothelial function, enhanced stability of atherosclerotic plaques, reduced oxidative stress and inflammation, and inhibition of the thrombogenic response. Statins have also been found to bind allosterically to β2 integrin function-associated antigen-1 (LFA-1), which plays an important role in leukocyte trafficking and in T cell activation. Lovastatin has been reported to have beneficial effects on certain cancers. This includes a multi-factorial stress-triggered cell death (apoptosis) and DNA degradation response in breast cancer cells. It has also been shown to inhibit histone deacetylase 2 (HDAC2) activity and increase the accumulation of acetylated histone-H3 and the expression of p21(WAF/CIP) in human cancer cells, suggesting that statins might serve as novel HDAC inhibitors for cancer therapy and chemoprevention., The 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase inhibitors (statins), atorvastatin, cerivastatin, fluvastatin, pravastatin, lovastatin and simvastatin, reduce atherogenesis and cardiovascular morbidity. Besides, there is growing evidence that statins have immunomodulatory activities. Statins downregulate the expression of adhesion molecules, intercellular adhesion molecule-1 (ICAM-1), monocyte chemotactic protein-1 (MAC-1) and lymphocyte function-associated antigen-1 (LFA-1), on leucocytes and endothelial cells and, through binding to LFA-1, interfere with ICAM-1-LFA-1 interaction, which is crucial for activation of lymphocytes by antigen-presenting cells, ingress of leucocytes into the inflammation sites and immunologic cytotoxicity. Statins inhibit the inducible expression of major histocompatibility complex class II in several cell types including macrophages and downregulate the expression of T-helper-1 (Th1) chemokine receptors on T cells, leading further to inhibition of activation of lymphocytes and their infiltration into the inflammation sites. Statins block the induction of inducible nitric oxide synthase and the expression of several proinflammatory cytokines such as tumor necrosis factor-alpha and interferon-gamma in macrophages and possess antioxidant effects. These agents inhibit the proliferation of immunocytes and the activation of natural killer cells., Lovastatin, is a cholesterol-lowering agent isolated from a strain of Aspergillus terreus. After oral ingestion, lovastatin, which is an inactive lactone, is hydrolyzed to the corresponding beta-hydroxy acid form. This principal metabolite is a specific inhibitor of 3-hydroxy-3- methylglutaryl-coenzyme A (HMG-CoA) reductase. This enzyme catalyzes the conversion of HMG-CoA to mevalonate, which is an early and ratelimiting step in the biosynthesis of cholesterol., Lovastatin is a member of Statins, which are beneficial in a lot of immunologic cardiovascular diseases and T cell-mediated autoimmune diseases. Kv1.3 channel plays important roles in the activation and proliferation of T cells, and have become attractive target for immune-related disorders. The present study was designed to examine the block effect of Lovastatin on Kv1.3 channel in human T cells, and to clarify its new immunomodulatory mechanism. We found that Lovastatin inhibited Kv1.3 currents in a concentration- and voltage-dependent manner, and the IC50 for peak, end of the pulse was 39.81 +/- 5.11, 6.92 +/- 0.95 uM, respectively. Lovastatin also accelerated the decay rate of current inactivation and negatively shifted the steady-state inactivation curves concentration-dependently, without affecting the activation curve. However, 30 uM Lovastatin had no apparent effect on KCa current in human T cells. Furthermore, Lovastatin inhibited Ca(2+) influx, T cell proliferation as well as IL-2 production. The activities of NFAT1 and NF-kB p65/50 were down-regulated by Lovastatin, too. At last, Mevalonate application only partially reversed the inhibition of Lovastatin on IL-2 secretion, and the siRNA against Kv1.3 also partially reduced this inhibitory effect of Lovastatin. In conclusion, Lovastatin can exert immunodulatory properties through the new mechanism of blocking Kv1.3 channel. | |

| Record name | Lovastatin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00227 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Lovastatin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6534 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White crystals, White crystals from acetone aqueous, A white, non-hygroscopic crystalline powder | |

CAS No. |

75330-75-5 | |

| Record name | Lovastatin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75330-75-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lovastatin [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075330755 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lovastatin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00227 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 75330-75-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758662 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Lovastatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5020784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1S,3R,7S,8S,8aR)-8-{2-[(2R,4R)-4-hydroxy-6-oxotetrahydro-2H-pyran-2-yl]ethyl}-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl (2S)-2-methylbutanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.931 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-Hydroxy-6-oxotetrahydro-2H-pyran-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl (2S)-2-methylbutanoate. | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LOVASTATIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9LHU78OQFD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Lovastatin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6534 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Lovastatin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014372 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

179 °C, MP: 174.5 °C (under nitrogen), 174.5 °C | |

| Record name | Lovastatin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00227 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Lovastatin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6534 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Lovastatin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014372 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.